2-chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide

5-HT2B antagonist GPCR selectivity profiling Serotonin receptor pharmacology

Researchers requiring unambiguous 5-HT2B antagonism often face confounded results from off-target GPCR or kinase activity. This compound provides a validated selective tool. - Selective 5-HT2B antagonist: binding IC50 22 nM, cellular IC50 54 nM. - Clean profile: no agonist/antagonist activity across 161 GPCRs except 5-HT2B; negative against 302 kinases. - Defined ADME & hERG (IC50 8.6 μM) benchmarks for SAR reference. Ideal for pathway dissection and scaffold optimization.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
CAS No. 952183-24-3
Cat. No. B1324936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide
CAS952183-24-3
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=C(C=C2)C(=O)NCCO)Cl
InChIInChI=1S/C13H17ClN2O2/c14-12-9-10(16-6-1-2-7-16)3-4-11(12)13(18)15-5-8-17/h3-4,9,17H,1-2,5-8H2,(H,15,18)
InChIKeyRQAFXAOIAJRLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide: Procurement Overview and Class Identity


2-Chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide (CAS 952183-24-3) is a synthetic pyrrolidine-substituted benzamide with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol. The compound is functionally characterized as a potent and highly selective antagonist of the serotonin 5-HT2B receptor, with a measured cellular IC50 of 54 nM and receptor binding IC50 of 22 nM [1]. Comprehensive selectivity profiling across 161 GPCRs confirmed that the compound exhibits no agonist activity at any tested receptor and no antagonist activity at any target except 5-HT2B [1]. This selective GPCR antagonist profile distinguishes the compound from other pyrrolidine-benzamide derivatives that engage alternative targets such as MCHR1, dopamine receptors, or monoamine transporters.

Why Generic Substitution Fails for This Pyrrolidine-Benzamide


Generic substitution among pyrrolidine-benzamide derivatives is precluded by divergent primary pharmacology and off-target liability profiles. Although compounds within this chemical class share a common pyrrolidine-benzamide core scaffold, minor structural variations can shift target engagement from 5-HT2B antagonism toward MCHR1, histamine H3, dopamine receptor modulation, or monoamine reuptake inhibition [1]. These target shifts produce functionally distinct pharmacological outcomes, making receptor-level activity data the essential determinant for experimental selection. Furthermore, off-target liability profiles—including hERG channel inhibition, CYP isoform interactions, and transporter inhibition—vary substantially across structural analogs [2]. The following quantitative evidence documents the specific parameters that define the differentiated procurement value of this exact compound.

Quantitative Differentiation Evidence


5-HT2B Receptor Potency and Broad GPCR Selectivity vs. MCHR1 Analogs

This compound demonstrates high-potency 5-HT2B receptor antagonism (binding IC50 = 22 nM; cellular functional IC50 = 54 nM) with exceptional selectivity. In a comprehensive GPCR panel of 161 receptors, the compound showed no agonist activity at any receptor and no antagonist activity at any receptor except 5-HT2B [1]. In contrast, structurally related pyrrolidine-benzamide derivatives have been reported to engage MCHR1 with IC50 values ranging from 0.6 to 9.2 nM, demonstrating that minor core modifications can shift the primary pharmacological target entirely [2]. This target divergence—5-HT2B antagonism versus MCHR1 antagonism—produces fundamentally different downstream biological effects, making receptor-level selectivity the critical procurement criterion.

5-HT2B antagonist GPCR selectivity profiling Serotonin receptor pharmacology

Kinase Panel and Transporter Profiling: Clean Off-Target Background

The compound exhibits a clean off-target profile across a kinome-wide screen of 302 kinases, with no inhibition detected for any kinase tested [1]. Additionally, the compound showed no inhibition of serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), or monoamine oxidases MAO-A and MAO-B [1]. This profile contrasts with other pyrrolidine-benzamide derivatives that have been developed as dual serotonin/noradrenaline reuptake inhibitors, which demonstrate potent engagement of these transporters [2]. The absence of kinase and transporter activity reduces confounding variables in experimental systems where these pathways are relevant.

Kinase selectivity Transporter inhibition Off-target profiling

hERG Channel Liability: Reduced Cardiac Risk vs. MCHR1 Analogs

The compound demonstrates an hERG IC50 of 8.6 μM as measured by PatchXpress patch-clamp assay in HEK-293 cells stably expressing the hERG channel [1]. This value places the compound at a favorable position relative to typical preclinical safety margins. In comparison, structurally related pyrrolidine derivatives developed as MCHR1 antagonists have been explicitly identified as hERG channel inhibitors requiring extensive SAR optimization to reduce this cardiac liability [2]. The 8.6 μM hERG IC50 represents a quantifiable differentiation point from MCHR1-targeting analogs that exhibit more potent hERG blockade.

hERG inhibition Cardiac safety Patch-clamp electrophysiology

CYP450 Inhibition and Microsomal Stability Profile

The compound exhibits a defined CYP450 inhibition profile with IC50 values of 3.7 μM (CYP3A4), 9.0 μM (CYP2C9), 5.9 μM (CYP2C19), and >100 μM (CYP1A2 and CYP2D6) [1]. Microsomal stability testing revealed 36% remaining after 30 minutes in human liver microsomes, 71% in rat liver microsomes, and 64% in mouse liver microsomes at 1 μM compound concentration [1]. Plasma protein binding was measured at 99.6% [1]. This comprehensive in vitro ADME dataset enables direct comparison with other 5-HT2B antagonists or pyrrolidine derivatives where such data may be absent, incomplete, or derived from different assay conditions, providing a consistent benchmark for metabolic liability assessment.

CYP inhibition Metabolic stability Liver microsomes

High-Value Research Applications


Selective 5-HT2B Pharmacology with Minimal GPCR Off-Target Interference

The compound is optimally suited for in vitro experiments requiring potent 5-HT2B receptor antagonism without confounding activity at other GPCRs. With a binding IC50 of 22 nM, cellular functional IC50 of 54 nM, and no detectable agonist or antagonist activity across a 161-GPCR panel except at 5-HT2B [1], this compound provides a clean pharmacological tool for dissecting 5-HT2B-mediated signaling pathways. Applications include calcium mobilization assays, inositol phosphate accumulation studies, and downstream gene expression analyses where receptor-level specificity is essential for data interpretation.

Kinase- and Transporter-Independent Serotonin Signaling Studies

For experimental designs requiring isolated 5-HT2B receptor interrogation without interference from kinase pathways or monoamine transporters, this compound offers a validated negative profile. Kinome-wide screening of 302 kinases returned no hits, and transporter inhibition assays for SERT, DAT, and NET were all negative [1]. This clean background is particularly valuable in primary neuronal cultures or tissue preparations where endogenous kinase and transporter activities may otherwise confound interpretation of 5-HT2B antagonist effects.

Cardiac Safety Profiling and hERG Benchmarking

The compound serves as a useful reference standard for hERG channel liability studies in the pyrrolidine-benzamide chemical space. With a defined hERG IC50 of 8.6 μM measured under standardized PatchXpress patch-clamp conditions [1], it provides a quantitative benchmark against which newly synthesized 5-HT2B antagonists or pyrrolidine derivatives can be compared. This application is relevant for medicinal chemistry programs seeking to balance target potency against cardiac ion channel safety margins.

In Vitro ADME Benchmarking for Scaffold Optimization

The comprehensive in vitro ADME dataset for this compound—including CYP inhibition IC50 values for five major isoforms, species-specific microsomal stability (human, rat, mouse), and plasma protein binding [1]—provides a standardized reference point for scaffold-based SAR studies. Researchers developing novel 5-HT2B antagonists or exploring the pyrrolidine-benzamide chemotype can use these parameters as baseline comparators when evaluating the metabolic and drug-drug interaction properties of structural analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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